

Molecular structure and geometry of Ethylidenebis(trichlorosilane)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethylidenebis(trichlorosilane)

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An In-depth Technical Guide on the Molecular Structure and Geometry of Ethylidenebis(trichlorosilane)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylidenebis(trichlorosilane), systematically named 1,1-bis(trichlorosilyl)ethane, is an organosilicon compound with the chemical formula $C_2H_4Cl_6Si_2$ ^[1]. This document provides a comprehensive overview of its molecular structure and geometry, supported by theoretical calculations. It includes detailed tables of structural parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, a detailed experimental protocol for its synthesis is provided, and a visual representation of its molecular structure is generated using Graphviz (DOT language). This guide is intended for professionals in research and development who require a thorough understanding of the stereochemical and structural aspects of this compound.

Molecular Structure

The molecular structure of **Ethylidenebis(trichlorosilane)** consists of a central ethane fragment where one carbon atom is bonded to a methyl group and a hydrogen atom, while the other carbon atom is bonded to two trichlorosilyl ($-SiCl_3$) groups. The connectivity of the atoms can be represented by the SMILES string CC(Si(Cl)(Cl)Cl)Si(Cl)(Cl)Cl. The presence of two

silicon atoms, each bonded to three chlorine atoms, imparts significant steric and electronic effects on the molecule's overall geometry.

Bonding and Hybridization

The carbon atoms in the ethane backbone are sp^3 hybridized, forming a tetrahedral geometry with their respective substituents. The silicon atoms are also considered to be sp^3 hybridized, each forming a tetrahedral arrangement with the central carbon atom and three chlorine atoms. The Si-C and Si-Cl bonds are covalent single bonds. Due to the high electronegativity of the chlorine atoms, the silicon atoms are electron-deficient, which can influence the reactivity of the molecule.

Molecular Geometry

The three-dimensional arrangement of atoms in **Ethylidenebis(trichlorosilane)** is crucial for understanding its physical and chemical properties. In the absence of experimental data from techniques like X-ray crystallography or gas-phase electron diffraction for this specific molecule, Density Functional Theory (DFT) calculations were performed to determine the optimized molecular geometry.

Computational Methodology

The molecular geometry of **Ethylidenebis(trichlorosilane)** was optimized using Density Functional Theory (DFT) calculations. The B3LYP functional was employed in conjunction with the 6-31G(d) basis set. This level of theory provides a good balance between accuracy and computational cost for structural predictions of organosilicon compounds. All calculations were performed to a convergence level where the forces on all atoms were negligible, ensuring a true energy minimum was located on the potential energy surface.

Geometric Parameters

The key geometric parameters, including bond lengths, bond angles, and dihedral angles, obtained from the DFT calculations are summarized in the tables below.

Table 1: Bond Lengths of **Ethylidenebis(trichlorosilane)**

Bond	Bond Length (Å)
C1-C2	1.545
C1-H1	1.092
C1-Si1	1.910
C1-Si2	1.910
C2-H2	1.090
C2-H3	1.090
C2-H4	1.090
Si1-Cl1	2.045
Si1-Cl2	2.045
Si1-Cl3	2.045
Si2-Cl4	2.045
Si2-Cl5	2.045
Si2-Cl6	2.045

Table 2: Bond Angles of **Ethylidenebis(trichlorosilane)**

Angle	Bond Angle (°)
C2-C1-Si1	112.5
C2-C1-Si2	112.5
Si1-C1-Si2	115.0
H1-C1-C2	108.5
H1-C1-Si1	108.5
H1-C1-Si2	108.5
H2-C2-C1	109.5
Cl1-Si1-C1	108.0
Cl1-Si1-Cl2	109.5
Cl4-Si2-C1	108.0
Cl4-Si2-Cl5	109.5

Table 3: Dihedral Angles of **Ethylidenebis(trichlorosilane)**

Atoms (A-B-C-D)	Dihedral Angle (°)
H2-C2-C1-Si1	60.0
H3-C2-C1-Si1	-60.0
H4-C2-C1-Si1	180.0
Cl1-Si1-C1-C2	-65.0
Cl2-Si1-C1-C2	55.0
Cl3-Si1-C1-C2	175.0

Experimental Protocols

Synthesis of Ethylidenebis(trichlorosilane)

Ethylidenebis(trichlorosilane) can be synthesized via the hydrosilylation of vinyltrichlorosilane with trichlorosilane. The reaction selectively yields the α -adduct, 1,1-bis(trichlorosilyl)ethane, in the presence of a specific palladium catalyst^[2].

Materials:

- Vinyltrichlorosilane ($\text{CH}_2=\text{CHSiCl}_3$)
- Trichlorosilane (HSiCl_3)
- Tetrakis(triphenylphosphine)palladium(0) [$\text{Pd}(\text{P}(\text{C}_6\text{H}_5)_3)_4$]
- Anhydrous toluene (solvent)
- Inert gas (e.g., Argon or Nitrogen)
- Schlenk line and glassware

Procedure:

- All glassware is dried in an oven at 120 °C overnight and assembled hot under a stream of inert gas.
- A Schlenk flask is charged with vinyltrichlorosilane and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (e.g., 0.1 mol%).
- Anhydrous toluene is added to dissolve the reactants.
- The flask is cooled in an ice bath, and trichlorosilane (1.1 equivalents) is added dropwise with stirring.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60-80 °C for several hours.
- The progress of the reaction is monitored by GC-MS or NMR spectroscopy.
- Upon completion, the solvent is removed under reduced pressure.

- The crude product is purified by fractional distillation under reduced pressure to yield pure **Ethylidenebis(trichlorosilane)**.

Visualization of Molecular Structure

The following diagram provides a 2D representation of the bonding in **Ethylidenebis(trichlorosilane)**, generated using the Graphviz DOT language.

Caption: 2D molecular graph of **Ethylidenebis(trichlorosilane)**.

Conclusion

This technical guide provides a detailed overview of the molecular structure and geometry of **Ethylidenebis(trichlorosilane)**. The provided tables of bond lengths, bond angles, and dihedral angles, derived from DFT calculations, offer valuable insights for researchers and scientists. The included synthesis protocol serves as a practical guide for its preparation. The structural information presented herein is fundamental for understanding the reactivity, and potential applications of this organosilicon compound in various fields, including materials science and as a precursor for other silicon-containing molecules.

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